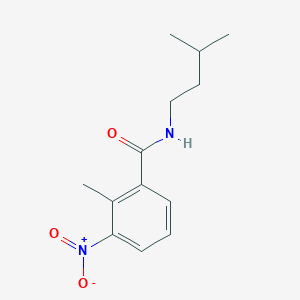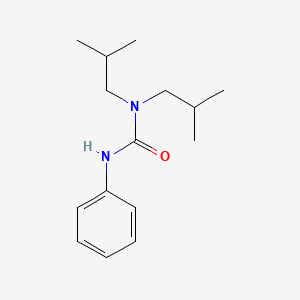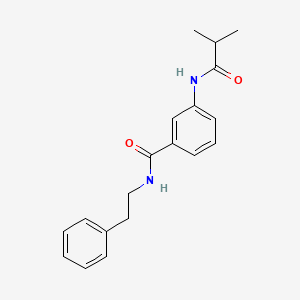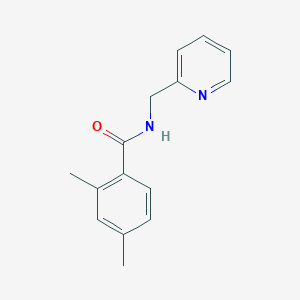![molecular formula C13H17NOS2 B5794392 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine CAS No. 107825-28-5](/img/structure/B5794392.png)
4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine, also known as MTPEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. In addition, this compound has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine is its relatively simple synthesis method, which makes it a cost-effective compound for laboratory experiments. However, this compound has limited solubility in water, which can make it challenging to work with in certain experiments. In addition, more studies are needed to fully understand the toxicity and safety profile of this compound, which may limit its potential applications in certain fields.
Direcciones Futuras
There are several future directions for research on 4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine. One area of interest is the development of new derivatives of this compound with improved efficacy and safety profiles. Another area of research is the investigation of the potential applications of this compound in other fields, such as neuroscience and infectious diseases. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in various diseases.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its relatively simple synthesis method and potential therapeutic effects make it a compound of interest for future studies. However, more research is needed to fully understand its mechanism of action and potential applications in different fields.
Métodos De Síntesis
4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine can be synthesized through a multi-step process, starting with the reaction of 4-(methylthio)benzaldehyde with ethyl acetoacetate to form 4-(methylthio)chalcone. The chalcone is then reacted with thioacetic acid to yield 4-(methylthio)acetophenone thiosemicarbazone, which is further reacted with morpholine to produce this compound.
Aplicaciones Científicas De Investigación
4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine has been studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, this compound has shown promising results as a potential anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In drug discovery, this compound has been investigated as a potential lead compound for the development of new drugs with improved efficacy and reduced side effects. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
2-(4-methylsulfanylphenyl)-1-morpholin-4-ylethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS2/c1-17-12-4-2-11(3-5-12)10-13(16)14-6-8-15-9-7-14/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBUBEBGUVJXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354712 |
Source


|
| Record name | Morpholine, 4-[2-[4-(methylthio)phenyl]-1-thioxoethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107825-28-5 |
Source


|
| Record name | Morpholine, 4-[2-[4-(methylthio)phenyl]-1-thioxoethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5794331.png)

![2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5794336.png)
![3-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzonitrile](/img/structure/B5794358.png)
![N-(4-{[(diphenylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5794360.png)


![1-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5794376.png)



![N-(4-{[5-cyano-6-methyl-2-(trifluoromethyl)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5794404.png)
